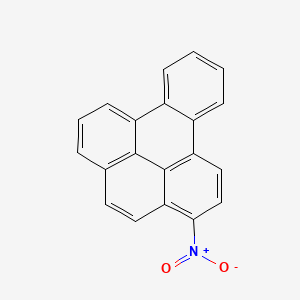

3-Nitrobenzo(e)pyrene

Beschreibung

Significance of NPAHs as Environmental Contaminants

NPAHs are recognized as significant environmental contaminants due to their widespread presence and potential for adverse effects. aaqr.org These compounds are introduced into the environment through two primary pathways: direct emission from combustion sources and secondary formation in the atmosphere. encyclopedia.pubontosight.ai

Primary Sources:

Incomplete combustion of fossil fuels (e.g., in diesel engines) ontosight.aikyoto-u.ac.jp

Industrial processes mdpi.com

Waste incineration aaqr.org

Burning of wood and other organic matter encyclopedia.pub

Once in the environment, NPAHs can be found in various matrices, including:

Air (in both gas and particulate phases) acs.orgacs.org

Soil and sediment mdpi.comnih.gov

Vegetation nih.gov

The addition of a nitro group to a PAH molecule can alter its physical and chemical properties. For instance, it can increase the compound's solubility, potentially facilitating its transport over larger areas via water flow. researchgate.net Due to their persistence and potential for long-range transport, NPAHs have been detected in remote regions, including the polar regions. acs.org

The scientific community's focus on NPAHs stems from the observation that they can be more mutagenic and carcinogenic than their parent PAHs. aaqr.orgkyoto-u.ac.jp This has led to increased research into their environmental occurrence, fate, and transformation processes. aaqr.orgkyoto-u.ac.jp

Overview of Benzo(e)pyrene Derivatives in Environmental Systems

Benzo(e)pyrene (BeP) is a five-ring polycyclic aromatic hydrocarbon that is a common environmental pollutant. conicet.gov.arnih.gov Like other PAHs, it is formed during the incomplete combustion of organic materials. tpsgc-pwgsc.gc.ca While BeP itself is a compound of concern, its derivatives, particularly its nitrated forms, are also a subject of environmental research.

Nitrobenzo(e)pyrene isomers are formed when a nitro group attaches to different positions on the benzo(e)pyrene molecule. conicet.gov.ar These derivatives can be formed through the same primary emission and secondary atmospheric reaction pathways as other NPAHs. encyclopedia.pubontosight.ai For example, the reaction of benzo(e)pyrene with nitrogen oxides in the atmosphere can lead to the formation of various nitrobenzo(e)pyrene isomers. ontosight.ai

The specific properties and environmental behavior of these derivatives can be influenced by the position of the nitro group on the aromatic ring structure. conicet.gov.ar Research has shown that the photodegradation of benzo(e)pyrene can lead to the formation of various products, including diones, diols, and hydroxy derivatives. acs.org

The table below provides a summary of key information regarding Benzo(e)pyrene.

| Property | Description |

| Chemical Formula | C20H12 |

| Molecular Weight | 252.3 g/mol |

| Appearance | Colorless crystals or white crystalline solid |

| Environmental Sources | Incomplete combustion of organic materials, constituent of petroleum and coal. tpsgc-pwgsc.gc.ca |

| Environmental Fate | Adsorbs strongly to organic matter, volatilizes slowly, can be transported in waterways. tpsgc-pwgsc.gc.ca |

Research Focus on 3-Nitrobenzo(e)pyrene Isomers

Within the family of nitrobenzo(e)pyrene derivatives, specific isomers are the subject of detailed scientific investigation. Research has explored the properties and behavior of isomers such as 1-nitrobenzo(e)pyrene (B1203079) and this compound.

Studies have focused on the detection and analysis of these isomers in environmental samples. For instance, methods using gas chromatography-mass spectrometry (GC-MS) have been developed for the simultaneous characterization of PAHs and nitro-PAHs, including 1-nitrobenzo(e)pyrene, in atmospheric particulate matter. nih.gov The limit of detection for 1-nitrobenzo(e)pyrene in one such study was found to be 3.2 pg. nih.gov

Research has also investigated the metabolic pathways of different nitrobenzo[a]pyrene isomers, which are structurally related to nitrobenzo(e)pyrene. A study on the anaerobic metabolism of 1-, 3-, and 6-nitrobenzo[a]pyrene by intestinal microflora found that the extent of nitroreduction varied significantly between the isomers. nih.govtandfonline.com The study reported that after 48 hours, 84% of the added 3-nitrobenzo[a]pyrene was metabolized to 3-aminobenzo[a]pyrene. nih.govtandfonline.com This highlights the high degree of substrate specificity that can exist for different isomers.

Computational studies using density functional theory (DFT) have been employed to analyze the molecular structure and electronic properties of nitro-PAHs, including nitrobenzo(e)pyrene isomers. conicet.gov.ar These theoretical studies help in understanding the stability and potential reactivity of different isomers, which can be useful in predicting their environmental behavior. conicet.gov.ar

The following table presents data from a study on the metabolism of nitrobenzo[a]pyrene isomers, which provides context for the differential behavior of PAH isomers.

| Isomer | Percentage Metabolized to Amino-BaP (after 48h) |

| 3-Nitrobenzo[a]pyrene | 84% |

| 6-Nitrobenzo[a]pyrene | 51% |

| 1-Nitrobenzo[a]pyrene | 13% |

| Source: nih.govtandfonline.com |

This focused research on specific isomers like this compound is crucial for a comprehensive understanding of the environmental risks associated with this complex class of contaminants.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

80182-35-0 |

|---|---|

Molekularformel |

C20H11NO2 |

Molekulargewicht |

297.3 g/mol |

IUPAC-Name |

3-nitrobenzo[e]pyrene |

InChI |

InChI=1S/C20H11NO2/c22-21(23)18-11-10-16-14-6-2-1-5-13(14)15-7-3-4-12-8-9-17(18)20(16)19(12)15/h1-11H |

InChI-Schlüssel |

KUIZRZFISMTDJY-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C3=C4C(=C(C=C3)[N+](=O)[O-])C=CC5=C4C2=CC=C5 |

Kanonische SMILES |

C1=CC=C2C(=C1)C3=C4C(=C(C=C3)[N+](=O)[O-])C=CC5=C4C2=CC=C5 |

Andere CAS-Nummern |

81340-58-1 80182-35-0 |

Synonyme |

3-nitrobenzo(e)pyrene |

Herkunft des Produkts |

United States |

Environmental Formation Pathways and Atmospheric Dynamics of 3 Nitrobenzo E Pyrene

Primary Production Mechanisms during Combustion Processes

Primary production refers to the direct formation of 3-Nitrobenzo(e)pyrene during the incomplete combustion of organic materials. witpress.comresearchgate.net This process, known as pyrosynthesis, occurs in the presence of nitrogen oxides (NOx). nih.gov

The incomplete combustion of organic matter, such as in biomass burning, is a significant source of pyrogenic PAHs and their nitrated derivatives. aaqr.orgplos.org These compounds are formed when organic materials are heated to high temperatures, leading to the synthesis of complex aromatic structures. plos.orgnsf.gov The composition of PAHs and their derivatives can be influenced by the type of material being burned and the combustion temperature. plos.orgairies.or.jp Studies of particulate matter from biomass burning in regions like the Brazilian Amazon have identified various nitro-PAHs, indicating that such events are a notable source. inpe.brnih.gov While many specific nitro-PAHs are quantified in these studies, the family of benzo[e]pyrene (B47544) derivatives, including 1- and 3-nitrobenzo[e]pyrene, has been detected in atmospheric particles, particularly in areas with significant biomass burning influence. scispace.comcopernicus.org

Vehicular exhaust, particularly from diesel engines, is a well-established source of nitro-PAHs. researchgate.nettandfonline.comwho.int These compounds can be formed when PAHs, products of incomplete fuel combustion, react with nitrogen oxides present in the high-temperature, high-pressure environment of an engine chamber. tandfonline.comtandfonline.com Research has confirmed the presence of nitrobenzo[a]pyrenes, isomers of nitrobenzo[e]pyrene, in particulates from diesel exhaust, gasoline engines, and wood-burning stoves. oup.com

Specific analysis of heavy-duty diesel vehicle exhaust has included the measurement of 1+3-nitrobenzo[e]pyrene in the particle phase. tandfonline.com Furthermore, studies comparing different fuel blends have quantified this compound emissions, demonstrating the impact of fuel composition on its formation.

Table 1: this compound Emissions from a Diesel Engine Using Different Fuel Blends Data sourced from a comparative study on diesel fuel emissions. tandfonline.com

| Fuel Type | Emission Rate (µ g/mile ) |

| Base Diesel Fuel | 0.11 ± 0.04 |

| Diesel + 2-EHN | |

| Diesel + DEDM | |

| 2-EHN: 2-ethyl hexyl nitrate (B79036) | |

| DEDM: Di-ethylene glycol dimethyl ether |

Generation from Waste Incineration

Waste incinerators are major stationary sources of PAHs and nitro-PAHs. aaqr.orgd-nb.info The process of incinerating combustible waste leads to the formation of these compounds through the incomplete combustion of organic matter contained within the waste. researchgate.net Emissions from incinerators are dependent on factors such as the composition of the waste, firing temperatures (typically 750–1400°C), and the efficiency of air pollution control devices. aaqr.orgd-nb.info

Unlike mobile sources that are often characterized by lower molecular weight PAHs, waste incinerators tend to emit more 3- and 4-ring PAHs and their nitro-derivatives, which includes the structural class of this compound. researchgate.netresearchgate.net Research conducted on pilot-scale incinerators shows that nitro-PAHs are formed during primary combustion. acs.org However, optimizing secondary combustion conditions, such as increasing the temperature from 690°C to 890°C, can significantly decrease the formation of most nitro-PAH compounds. researchgate.netacs.org

Secondary Atmospheric Transformation Pathways

In addition to being directly emitted, this compound can be formed in the atmosphere through chemical reactions involving its parent PAH, benzo(e)pyrene. aaqr.org These secondary pathways involve atmospheric oxidants.

The atmospheric transformation of PAHs can be initiated by reactions with free radicals, most notably the hydroxyl radical (OH•). aaqr.orgd-nb.info This process involves the OH radical attacking the parent PAH molecule, forming an OH-PAH adduct. aaqr.orgnih.gov This intermediate is subsequently converted to a nitro-PAH through a reaction with nitrogen dioxide (NO₂) and the loss of a water molecule. aaqr.orgd-nb.info While the specific reaction kinetics for this compound are not extensively detailed, this general mechanism is well-established for PAHs. aaqr.orgnih.gov

Reactions initiated by the hydroxyl radical are the predominant atmospheric transformation pathway for PAHs during the daytime. aaqr.orgwho.int This is because the primary source of OH radicals in the troposphere is the photolysis (breakdown by light) of ozone by ultraviolet radiation from the sun, which occurs at wavelengths of 290–320 nm. aaqr.orgd-nb.info These highly reactive OH radicals are consumed in numerous atmospheric chemical reactions throughout the day and are consequently absent at night. aaqr.orgd-nb.info The dominance of daytime OH-initiated reactions can be inferred by examining the ratios of specific nitro-PAH isomers in ambient air samples. aaqr.org

Reactions with Nitrate Radicals (NO3•) and Dinitrogen Pentoxide (N2O5)

The reactions of PAHs with nitrate radicals (NO3•) and dinitrogen pentoxide (N2O5) are significant pathways for the formation of nitro-PAHs, including this compound. nih.govelsevierpure.com These reactions can occur heterogeneously on the surface of atmospheric particles. nih.govelsevierpure.com Laboratory chamber studies have demonstrated that exposing particle-bound PAHs to a mixture of N2O5, NO2, and NO3 radicals leads to the degradation of the parent PAHs and the formation of various nitro-PAHs. nih.govelsevierpure.com For example, the exposure of ambient particulate matter to these nitrogen species resulted in the formation of nitrobenzo[a]pyrene (NBaP) with a molecular weight of 297. nih.govelsevierpure.com

Night-time Dominance of NO3-Initiated Reactions

The formation of nitro-PAHs through reactions with nitrate radicals is predominantly a nighttime phenomenon. aaqr.org This is because the formation of the NO3• radical itself involves the reaction of ozone (O3) with nitrogen dioxide (NO2), and its destruction is driven by photolysis (destruction by sunlight) and reactions with nitric oxide (NO). aaqr.orgd-nb.info Therefore, at night, in the absence of sunlight and with typically lower NO concentrations, the concentration of NO3• radicals can build up, leading to an increased rate of reaction with PAHs. aaqr.orgd-nb.info This nighttime chemistry can contribute significantly to the ambient concentrations of certain nitro-PAHs, particularly at locations downwind of emission sources. nih.govelsevierpure.com

Role of Ozone and Nitrogen Oxides

Ozone (O3) and nitrogen oxides (NOx, which includes NO and NO2) are key precursors in the formation of the nitrating agents responsible for converting PAHs to nitro-PAHs. washington.edu As mentioned, O3 reacts with NO2 to form the nitrate radical (NO3•). aaqr.orgd-nb.info NO3 is in thermal equilibrium with N2O5, meaning that atmospheres with NO3 chemistry will also contain gaseous N2O5. nih.gov Therefore, the presence of both ozone and nitrogen oxides is crucial for the atmospheric nitration of PAHs. washington.edu The concentrations of these precursors can influence the rate and extent of nitro-PAH formation. For instance, in environments with high O3 and low NO concentrations, the NO3-initiated pathway is favored. aaqr.orgd-nb.info

Heterogeneous and Homogeneous Photo-oxidation Reactions

The transformation of benzo(e)pyrene into this compound can occur through both heterogeneous and homogeneous photo-oxidation reactions. Heterogeneous reactions take place on the surface of particles, while homogeneous reactions occur in the gas phase.

Studies have shown that the heterogeneous reaction of particle-bound PAHs with gas-phase oxidants is a potential formation pathway for nitro-PAHs. acs.org For example, the exposure of benzo[a]pyrene (B130552) (BaP) coated on a glass tube to ozone resulted in the formation of epoxide products. rsc.org While this study focused on epoxides, it demonstrates the potential for heterogeneous oxidation of benzo(e)pyrene. The photodegradation of benzo(e)pyrene has been investigated on surfaces that model atmospheric particulate matter, identifying diones, diols, and hydroxy derivatives as major photoproducts. researchgate.net The radical cation of benzo(e)pyrene was identified as an intermediate during its photodegradation in polar solvents and on surfaces. researchgate.net

Environmental Distribution and Partitioning Dynamics

The environmental behavior of this compound is governed by its distribution between the gas and particle phases in the atmosphere. This partitioning is a critical factor in its atmospheric transport, deposition, and potential for human exposure.

Gas-Particle Partitioning in Atmospheric Aerosols

Nitro-PAHs, like their parent PAHs, are semi-volatile organic compounds (SVOCs), meaning they can exist in both the gas and particle phases in the atmosphere. copernicus.org The partitioning between these two phases is largely dependent on the compound's molecular weight and vapor pressure. copernicus.org Due to their low volatility, nitro-PAHs with higher molecular weights tend to partition more significantly into the particulate phase. aaqr.orgd-nb.info

Specifically, nitro-PAHs with a molecular weight greater than 225 g/mol are primarily associated with particles. aaqr.orgd-nb.info Given that this compound has a molecular weight of 297.28 g/mol , it is expected to be found almost exclusively in the particulate phase. copernicus.org Studies on other high molecular weight nitro-PAHs confirm this, showing that they partition overwhelmingly to atmospheric particulate matter. aaqr.orgd-nb.info This association with particles means that the atmospheric transport and deposition of this compound will be governed by the dynamics of atmospheric aerosols.

Table 1: Research Findings on the Formation of this compound

| Finding | Reactants | Conditions | Phase | Key Outcome |

|---|---|---|---|---|

| Formation of nitro-PAHs | Particle-bound PAHs, N2O5/NO3•/NO2 | Chamber exposures | Heterogeneous | Formation of various nitro-PAHs, including nitrobenzo[a]pyrene. nih.govelsevierpure.com |

| Night-time formation | PAHs, NO3• | Night-time, high O3, low NO | Gas/Heterogeneous | NO3-initiated reactions are dominant. aaqr.orgd-nb.info |

| Role of O3 and NOx | O3, NO2 | Atmospheric | Gas Phase | Formation of NO3• radicals, the primary nitrating agent at night. aaqr.orgd-nb.infowashington.edu |

| Photo-oxidation | Benzo(e)pyrene, light | Solution and adsorbed on surfaces | Heterogeneous | Formation of diones, diols, and hydroxy derivatives. researchgate.net |

| Gas-particle partitioning | This compound | Atmospheric aerosols | Particulate | Due to its high molecular weight, it is expected to be predominantly in the particle phase. aaqr.orgd-nb.info |

Adsorption Characteristics onto Ultrafine Particulate Matter

This compound, like other nitro-polycyclic aromatic hydrocarbons (NPAHs), exhibits a strong tendency to adsorb onto atmospheric particulate matter (PM) due to its low volatility. aaqr.org These compounds are primarily associated with the particulate phase in the atmosphere. aaqr.orgresearchgate.net The process of adsorption is particularly pronounced on fine and ultrafine particles, which have a larger surface area-to-volume ratio.

Research indicates that the concentration of NPAHs is significantly higher on smaller particles. One study found that the concentrations of NPAHs adsorbed on fine particles (with an aerodynamic diameter of less than 0.5 μm) were three to ten times greater than those found on coarse particles (0.5–10 μm). researchgate.net This preferential partitioning to finer particles is critical, as these particles can remain suspended in the atmosphere for longer periods and can be inhaled deeply into the respiratory system. nih.gov

Diesel exhaust particles (DEPs), a major source of atmospheric pollution, are a significant carrier for these compounds. Studies on size-segregated DEPs have shown that nitroarenes are more abundant in the ultrafine mode, specifically within the 66–94 nanometer peak size range. aaqr.org The adsorption of NPAHs onto PM is influenced by environmental conditions; for instance, higher concentrations on PM2.5 during winter are attributed to both primary emissions and favorable weather conditions that promote adsorption. aaqr.org

Table 1: NPAH Adsorption Characteristics on Particulate Matter

| Particle Size Fraction | Relative NPAH Concentration | Key Findings | Source |

|---|---|---|---|

| Ultrafine Particles (<0.1 µm) | High | Nitroarenes are particularly abundant in the 66-94 nm range in diesel exhaust. aaqr.org | aaqr.org |

| Fine Particles (<2.5 µm) | 3-10 times higher than coarse particles | Preferential adsorption is due to a larger surface area-to-volume ratio. researchgate.net | researchgate.net |

| Coarse Particles (2.5-10 µm) | Low | NPAHs show less affinity for larger particles compared to the fine and ultrafine fractions. researchgate.net | researchgate.net |

Environmental Transport via Dry and Wet Deposition

Once adsorbed onto particulate matter, the atmospheric residence time and transport of this compound are governed by deposition processes. aaqr.org Atmospheric deposition is the primary mechanism for removing particulate-bound contaminants from the air and transferring them to terrestrial and aquatic ecosystems. wmo.int This occurs through two main pathways: dry and wet deposition.

Dry Deposition refers to the removal of particles from the atmosphere in the absence of precipitation. This process includes gravitational settling, turbulent diffusion, and impaction onto surfaces like vegetation, soil, and water bodies. wmo.int For large, particle-bound compounds like NPAHs, dry deposition is considered a significant removal pathway. researchgate.netmdpi.com

Wet Deposition involves the removal of atmospheric pollutants by precipitation, such as rain, snow, or fog. wmo.int This can happen through two mechanisms: "rainout" (in-cloud scavenging) where particles act as condensation nuclei, and "washout" (below-cloud scavenging) where falling precipitation intercepts and carries particles to the ground. Wet deposition is an efficient removal process for particle-associated PAHs and NPAHs. researchgate.net

Table 2: Deposition Pathways for Particulate-Bound this compound

| Deposition Pathway | Description | Governing Factors | Significance |

|---|---|---|---|

| Dry Deposition | Gravitational settling and impaction of particles onto surfaces without precipitation. wmo.int | Particle size, density, atmospheric turbulence, surface characteristics. | A continuous and significant removal mechanism for particle-bound NPAHs. mdpi.com |

| Wet Deposition | Removal of particles from the atmosphere by precipitation (rain, snow, fog). wmo.int | Precipitation intensity and duration, particle solubility, in-cloud and below-cloud scavenging efficiency. | An efficient but episodic removal process for particle-associated compounds. researchgate.net |

Soil Adsorption and Mobility Characteristics

Following deposition, the environmental fate of this compound is largely controlled by its interaction with soil and sediment. Due to its chemical structure, it is expected to exhibit strong adsorption to soil particles and have very limited mobility. nih.gov The soil adsorption coefficient (Koc) is a key parameter used to predict the partitioning of a chemical between soil/sediment and water. A high Koc value indicates a strong tendency to adsorb to soil and organic matter.

For the related compound 6-nitrobenzo[a]pyrene, the estimated Koc value is exceptionally high (9.5 x 10⁵), which suggests that it is immobile in soil. nih.gov Given the structural similarity, this compound is also expected to be immobile. High molecular weight NPAHs partition overwhelmingly to soil, with estimates suggesting 99.1%–99.7% of their total mass resides in the soil phase. aaqr.org

The primary factors influencing this strong adsorption include:

Soil Organic Matter: The lipophilic ("fat-loving") nature of NPAHs causes them to partition readily into the organic fraction of soil.

Clay Content: Clay minerals provide a large surface area for the physical adsorption of molecules. sagrainmag.co.za Herbicides with similar properties are known to bind almost irreversibly to clay particle surfaces. sagrainmag.co.za

Hydrophobicity: As a hydrophobic compound, this compound has a tendency to move from the aqueous phase to the surface of soil particles. mdpi.com

This strong adsorption results in very low mobility, meaning the compound is unlikely to be transported vertically through the soil profile. Consequently, the risk of this compound leaching into groundwater is considered to be low. sagrainmag.co.zacaliforniaagriculture.org However, its persistence in the upper soil layers can lead to long-term contamination. Recent studies also indicate that the presence of microplastics in soil can significantly increase the adsorption of related PAHs, further reducing their mobility. mdpi.com

Table 3: Factors Influencing Soil Adsorption and Mobility of this compound

| Factor | Influence on Adsorption | Influence on Mobility | Source |

|---|---|---|---|

| High Koc Value | Indicates very strong adsorption to soil. | Results in very low to immobile behavior. | nih.gov |

| High Organic Matter Content | Increases adsorption due to partitioning. | Decreases mobility. | sagrainmag.co.za |

| High Clay Content | Increases adsorption via surface binding. | Decreases mobility. | sagrainmag.co.za |

| Low Water Solubility | Promotes partitioning out of water and onto soil particles. | Decreases potential for leaching. | mdpi.com |

Advanced Analytical Methodologies for Detection and Quantification of 3 Nitrobenzo E Pyrene

Chromatographic Separation Techniques

Chromatography is fundamental to the analysis of 3-Nitrobenzo(e)pyrene, enabling its separation from complex mixtures and differentiation from its isomers. The choice of chromatographic technique is critical for achieving the necessary resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection is a sensitive method for quantifying nitro-PAHs. nih.gov Since nitro-PAHs themselves are not fluorescent, this method often involves an online post-column reduction step. In this process, the nitro compounds, after being separated on the HPLC column, are passed through a catalyst column where they are reduced to their highly fluorescent amino derivatives. nih.govresearchgate.net

For instance, a sensitive analytical method developed for the related compound 3,6-dinitrobenzo[e]pyrene involved purification with a silica (B1680970) gel column and two reversed-phase columns, followed by reduction to 3,6-diaminobenzo[e]pyrene, which was then analyzed by HPLC with a fluorescence detector. nih.gov This approach has proven effective for detecting trace amounts of nitro-PAHs in various environmental matrices, including soot, airborne particulate matter, and soil. nih.govresearchgate.netresearchgate.net A two-dimensional HPLC system with fluorescence detection has been developed for the simultaneous determination of 10 PAHs and 18 NPAHs in airborne particulates, demonstrating the versatility of this technique. koreascience.kr The detection limits for this type of method are typically in the low picogram range. researchgate.netkoreascience.kr

Table 1: HPLC-Fluorescence Detection Data for NPAHs This table contains data for various Nitro-PAHs to illustrate the capabilities of the method, as specific data for this compound was not available in the provided search results.

| Compound | Sample Matrix | Quantification Limit | Reference |

|---|---|---|---|

| 3,6-Dinitrobenzo[e]pyrene | Surface Soil | 347-5007 pg/g | nih.gov |

| 3,6-Dinitrobenzo[e]pyrene | Airborne Particles | 137-1238 fg/m³ | nih.gov |

| Various Nitro-PAHs | Soot/Air Particulate Matter (PM2.5) | 0.03-0.5 µg/L (6-100 pg in sample aliquots) | researchgate.net |

| 3-Nitrofluoranthene | Soil | 16-60 ng/kg (dry mass) | researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) for PAH Derivatives

Gas chromatography combined with mass spectrometry (GC-MS) is a powerful tool for the identification and quantification of this compound and other PAH derivatives. acs.orgnih.gov The chromatographic separation is typically achieved using capillary columns, such as those with a 5% phenylmethylpolysiloxane stationary phase, which can effectively separate various isomers based on their boiling points and interaction with the stationary phase. aaqr.orgsfasu.edu

GC-MS provides not only retention time data for identification but also mass spectra, which give information about the molecular weight and fragmentation pattern of the analyte, confirming its identity. sfasu.edu High-resolution GC-MS has been successfully employed for the simultaneous characterization of PAHs, nitro-PAHs, and quinones in atmospheric particulate matter. nih.gov This technique offers low limits of detection (LOD), with values for some nitro-PAHs, such as 1-nitrobenzo[e]pyrene, reported to be as low as 3.2 pg. nih.gov The chromatographic elution profiles generated by GC-MS are crucial for distinguishing between different nitrated isomers. sfasu.edusfasu.edu

Challenges in Isomer Resolution and Separation

A significant challenge in the analysis of this compound is its separation from other nitro-PAH isomers. aaqr.orgresearchgate.net Many isomers of nitro-PAHs exist, and they often co-elute or have very similar retention times in chromatographic systems. researchgate.net This is problematic because different isomers can have widely varying toxicological properties, making their individual quantification essential. nih.govnih.gov

The similarity in the mass spectra of isomers further complicates their differentiation when using mass spectrometry alone, as they often yield the same fragmentation patterns. researchgate.net While less polar GC columns can achieve satisfactory resolution for some isomer pairs, such as separating 1-nitrobenzo[e]pyrene from 6-nitrobenzo[a]pyrene, the resolution of other groups of isomers remains unattainable with standard methods. aaqr.org The difficulty in separating isomers is not limited to GC; HPLC methods also face challenges. The choice of mobile phase, such as dichloromethane (B109758)/hexane on a silica column or methanol-water in reversed-phase systems, can influence the resolution, but complete separation of all isomers in a complex sample is rarely achieved in a single run. researchgate.net This "isomer problem" necessitates the use of a combination of high-resolution chromatographic techniques and orthogonal data from methods like high-resolution mass spectrometry to confidently identify and quantify specific isomers like this compound. biocompare.com

Mass Spectrometric Approaches

Mass spectrometry is an indispensable technique for the analysis of this compound, providing the high selectivity and sensitivity needed for trace-level detection and structural confirmation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a leading technique for the trace analysis of nitro-PAHs. nih.gov This method combines the powerful separation capabilities of HPLC (or ultra-high-performance liquid chromatography, UHPLC) with the high selectivity and sensitivity of tandem mass spectrometry. nih.govuzh.ch By using techniques like atmospheric pressure photoionization (APPI), nonpolar compounds like PAHs and nitro-PAHs can be effectively ionized. nih.gov

The MS/MS instrument operates in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the molecular ion of the target compound) is selected in the first quadrupole, fragmented, and then a specific product ion is monitored in the third quadrupole. nih.gov This process significantly reduces chemical noise and enhances selectivity, allowing for reliable quantification at very low levels. nih.govuzh.ch For example, an UHPLC-APPI-MS/MS method was developed for the simultaneous analysis of 20 PAHs and nine nitro-PAHs with limits of detection for most nitro-PAHs below 3 pg. nih.gov The reliability of LC-MS/MS for trace analysis has also been demonstrated in the determination of 3-hydroxybenzo[a]pyrene in urine, where a detection limit of 16.7 pg/L was achieved. uzh.ch

Table 2: Detection Limits for Nitro-PAHs using Mass Spectrometry Techniques

| Compound | Technique | Limit of Detection (LOD) | Reference |

|---|---|---|---|

| 1-Nitrobenzo[e]pyrene | GC-MS | 3.2 pg | nih.gov |

| Various Nitro-PAHs | UHPLC-APPI-MS/MS | < 3 pg | nih.gov |

| 3-Hydroxybenzo[a]pyrene (Metabolite) | LC-MS/MS | 16.7 pg/L | uzh.ch |

Identification of Metabolites and Transformation Products

Mass spectrometry is a critical tool for identifying the metabolites and environmental transformation products of this compound. nih.govresearchgate.net When nitro-PAHs undergo metabolic activation or environmental degradation, they can form a variety of other compounds, including hydroxylated and quinone derivatives. researchgate.netresearchgate.net

For example, studies on the metabolism of the related 6-nitrobenzo(a)pyrene have shown that it can be denitrated to form benzo(a)pyrene or hydroxylated to form 6-hydroxybenzo(a)pyrene. osti.gov Similarly, laboratory studies on the heterogeneous reactions of PAHs with atmospheric oxidants like NO₂, O₃, and NO₃/N₂O₅ have led to the formation and identification of various transformation products, including PAH-nitroquinones and hydroxy-nitro-PAH derivatives. researchgate.netresearchgate.net The identification of these products often relies on a combination of gas or liquid chromatography for separation and mass spectrometry for structural elucidation based on mass-to-charge ratios and fragmentation patterns. nih.govresearchgate.net This information is crucial for understanding the complete environmental fate and toxicological pathways of this compound.

Spectroscopic Characterization in Environmental and Biological Studies

Spectroscopic techniques are indispensable for the unambiguous identification and structural characterization of this compound. Each method provides unique information about the molecule's electronic structure, atomic connectivity, and vibrational properties.

UV-Visible (UV-Vis) spectroscopy is a fundamental technique used in the analysis of nitro-PAHs. It is employed to ascertain the purity of synthesized standards and to characterize the electronic properties of the molecule and its metabolites. wisdomlib.org Molecules with π-electrons or non-bonding electrons can absorb energy from UV or visible light, causing the excitation of these electrons to higher energy orbitals, which produces a distinct spectrum useful for identification. ijprajournal.com

In studies involving the photo-irradiation of nitro-PAHs, UV-Vis spectroscopy is essential for monitoring changes and identifying products. For instance, in a comprehensive study of 19 different nitro-PAHs, this compound was subjected to UVA photoirradiation to assess its capacity to induce lipid peroxidation. nih.govresearchgate.net Unlike most other nitro-PAHs tested, this compound was one of two compounds that did not induce lipid peroxidation under the experimental conditions, a finding monitored by changes in the UV spectrum. wisdomlib.org This lack of activity was attributed to the complex photophysics and photochemistry of the compound. nih.govresearchgate.net While detailed spectra of its specific metabolites are not extensively published, UV-Vis analysis remains a primary tool for confirming the structural integrity of the parent compound during such experimental investigations. wisdomlib.org

Table 1: Research Findings for this compound via UV-Vis Spectroscopy

| Research Focus | Key Finding | Reference |

|---|---|---|

| Purity & Structure | UV-Vis is used as a standard technique to confirm purity and assist in structural assignments following synthesis. | wisdomlib.org |

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the definitive structural elucidation of organic molecules like this compound. ethernet.edu.et Following synthesis, ¹H NMR and ¹³C NMR are used to confirm the precise location of the nitro-substituent on the benzo[e]pyrene (B47544) backbone and to verify the integrity of the aromatic ring system. wisdomlib.orgnih.gov

The synthesis of this compound has been achieved, and its structural assignment was confirmed using an array of analytical techniques, including ¹H NMR spectroscopy. wisdomlib.orgmdpi.com For example, in the characterization of a precursor, 9,10,11,12-tetrahydro-BeP, ¹H NMR was used to assign protons based on their chemical shifts (δ) and coupling constants (J), such as the signals observed at 8.38 ppm (d, 2, H₁,₈) and 8.24 ppm (d, 2, H₃,₆). mdpi.com For the final nitrated product, NMR analysis provides unequivocal proof of structure by showing how the chemical environment of each proton and carbon atom has changed due to the presence and position of the electron-withdrawing nitro group. sfasu.eduresearchgate.netsfasu.edu Theoretical studies based on Density Functional Theory (DFT) have also been used to predict the geometric and electronic structure of nitro-benzo[e]pyrene isomers, which can complement experimental NMR data. conicet.gov.ar

| 2D NMR (e.g., HMQC, HMBC) | Correlation between protons and carbons. | Allows for unambiguous assignment of all proton and carbon signals, solidifying the structural elucidation. researchgate.netsfasu.edu |

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques that provide detailed information about the vibrational modes of a molecule. For this compound, these methods are particularly useful for identifying functional groups and probing the orientation of the nitro substituent relative to the planar aromatic ring system. acs.orgnih.gov

While experimental IR and Raman spectra for this compound are not widely published, theoretical studies using Density Functional Theory (DFT) have been conducted to calculate the vibrational spectra for various nitro-benzo[e]pyrene isomers. conicet.gov.ar These calculations predict the frequencies of characteristic vibrational modes, most notably the symmetric and antisymmetric stretching modes of the nitro (–NO₂) group. The positions of these bands in the IR and Raman spectra can reveal whether the nitro group is planar or twisted out of plane with respect to the aromatic rings, a structural feature that has been correlated with the molecule's reactivity. conicet.gov.ar Calculated IR spectra can highlight differences between planar and non-planar structures that can be used to interpret experimental data. conicet.gov.ar

Table 3: Predicted Key Infrared (IR) Vibrational Modes for Nitroaromatics

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Significance for this compound |

|---|---|---|

| Asymmetric NO₂ Stretch | 1500 - 1570 | A strong, characteristic band that is sensitive to the electronic environment and conjugation with the aromatic system. |

| Symmetric NO₂ Stretch | 1300 - 1370 | Another strong, key band for identifying the nitro functional group. |

| C-N Stretch | 800 - 900 | Indicates the bond between the nitro group and the aromatic ring. |

| Aromatic C-H Bending (out-of-plane) | 650 - 900 | The pattern of these bands can help confirm the substitution pattern on the pyrene (B120774) backbone. |

Sample Preparation and Clean-up Strategies for Complex Matrices

The analysis of this compound in environmental and biological samples is challenging due to its low concentrations and the presence of numerous interfering compounds. aaqr.org Therefore, a multi-step sample preparation and clean-up procedure is essential to isolate the target analyte and remove matrix components before instrumental analysis. vscht.cz

The general workflow begins with extraction, followed by one or more purification steps. For solid samples like soil or air particulate matter, extraction is often performed using pressurized liquid extraction (PLE) or sonication with solvents like dichloromethane (DCM). aaqr.orgresearchgate.net For biological tissues, which have high lipid content, more extensive clean-up is required. vscht.cz

Gel permeation chromatography (GPC) is frequently used as an initial clean-up step for biological extracts to separate the analytes from high-molecular-weight macromolecules like lipids. vscht.cz This is often followed by solid-phase extraction (SPE) using cartridges packed with materials like silica or alumina. vscht.czresearchgate.net The choice of sorbent and elution solvents allows for the separation of compounds based on polarity, effectively isolating the nitro-PAH fraction from other less or more polar interferences. These rigorous clean-up steps are critical for achieving the low detection limits necessary for trace environmental analysis. aaqr.org

Table 4: General Sample Preparation and Clean-up Workflow for Nitro-PAHs

| Step | Technique(s) | Purpose | Matrix Application |

|---|---|---|---|

| 1. Extraction | Pressurized Liquid Extraction (PLE), Soxhlet, Sonication | Isolate analytes from the sample matrix. | Environmental (Air, Soil, Sediment), Biological (Tissues) |

| 2. Initial Clean-up (High-Lipid Samples) | Gel Permeation Chromatography (GPC) | Remove large biomolecules such as lipids and proteins. | Biological (Tissues, Foodstuffs) |

| 3. Fractionation / Final Clean-up | Solid-Phase Extraction (SPE) with Silica, Alumina, or Florisil; Column Chromatography | Separate target analytes from interfering compounds based on polarity. | Environmental and Biological Extracts |

| 4. Concentration | Nitrogen Evaporation | Reduce the sample volume to increase analyte concentration prior to analysis. | All Extracts |

Metabolic Biotransformation of 3-Nitrobenzo[e]pyrene: A Review of Current Knowledge

The scientific literature provides limited specific information regarding the metabolic biotransformation and activation pathways of the chemical compound this compound. While the metabolism of nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) is an active area of research, detailed studies have predominantly focused on its more widely studied isomer, 3-Nitrobenzo[a]pyrene.

General principles of nitro-PAH metabolism suggest that two primary pathways are involved in the biological transformation of these compounds: enzymatic nitroreduction and ring oxidation. conicet.gov.arresearchgate.net These metabolic routes can convert the parent compound into reactive intermediates capable of interacting with cellular macromolecules.

Structurally, 3-Nitrobenzo[e]pyrene is categorized as a Type II nitro-PAH. researchgate.net This classification is based on the orientation of the nitro group, which is positioned nearly parallel to the plane of the aromatic ring system. researchgate.netmdpi.com This structural feature is thought to influence the compound's biological activity. researchgate.net For instance, one study observed that under conditions of UVA photoirradiation, 3-Nitrobenzo[e]pyrene did not induce lipid peroxidation. mdpi.com

Due to the scarcity of research focused specifically on this compound, a detailed description of its metabolic intermediates and the enzymatic systems involved, as requested in the outline, cannot be provided at this time. The specific nitroso and hydroxylamino intermediates, the subsequent reduction to amino-derivatives, the precise role of nitroreductases, the formation of dihydrodiol metabolites, and the specific cytochrome P450 and epoxide hydrolase enzymes involved in the metabolism of this compound have not been sufficiently documented in available scientific literature.

Further research is required to elucidate the specific metabolic pathways of this compound and to understand how they contribute to its biological effects.

Metabolic Biotransformation and Activation Pathways of 3 Nitrobenzo E Pyrene

Ring Oxidation Pathways

Subsequent Epoxide Formation (e.g., 3-nitro-BaP-DE)

A primary pathway for the metabolic activation of 3-nitro-BaP involves ring oxidation to form dihydrodiols, which are precursors to highly mutagenic diol epoxides. nih.gov The proximate metabolite, 3-nitro-BaP-trans-7,8-dihydrodiol, undergoes further enzymatic action to form the ultimate carcinogenic metabolite, trans-7,8-dihydroxy-anti-9,10-epoxy-7,8,9,10-tetrahydro-3-nitrobenzo[a]pyrene (3-nitro-BaP-DE). consensus.appnih.gov This bay-region diol epoxide is a potent, direct-acting mutagen. nih.gov

Studies in Chinese hamster ovary (CHO) cells have confirmed that the pathway leading to bay-region diol epoxides is a major route of mutagenic activation for 3-nitro-BaP. nih.gov The high reactivity of 3-nitro-BaP-DE is demonstrated by its ability to form covalent bonds with DNA. The principal adduct identified is 10-(deoxyguanosin-N2-yl)-7,8,9-trihydroxy-7,8,9,10-tetrahydro-3-nitrobenzo[a]pyrene, which arises from the reaction of the epoxide with the N2-position of guanine (B1146940) in DNA. nih.gov The synthesis of 3-nitro-BaP-DE and its corresponding DNA adducts has been accomplished for use in biological studies to better understand their roles in mutagenesis and carcinogenesis. consensus.appacs.org

| Metabolite | Abbreviation | Metabolic Role | Biological Activity Reference |

|---|---|---|---|

| 3-nitro-BaP trans-7,8-dihydrodiol | 3-nitro-BaP-7,8-diol | Proximate Metabolite (Precursor to Epoxide) | Mutagenic nih.gov |

| 3-nitro-BaP trans-9,10-dihydrodiol | 3-nitro-BaP-9,10-diol | Metabolite | Mutagenic nih.gov |

| trans-7,8-dihydroxy-anti-9,10-epoxy-7,8,9,10-tetrahydro-3-nitrobenzo[a]pyrene | 3-nitro-BaP-DE | Ultimate Metabolite (Bay-Region Diol Epoxide) | Potent, direct-acting mutagen nih.gov |

| 10-(deoxyguanosin-N2-yl)-7,8,9-trihydroxy-7,8,9,10-tetrahydro-3-nitrobenzo[a]pyrene | 3-nitro-BaP-DE-dG Adduct | DNA Adduct | Represents covalent binding to DNA nih.gov |

Conjugation Reactions

Conjugation reactions represent a critical phase II detoxification mechanism, where metabolites are made more water-soluble to facilitate their excretion from the body. These pathways include glucuronidation, sulfate (B86663) conjugation, and glutathione (B108866) conjugation.

Glucuronidation is a major detoxification pathway for hydroxylated metabolites of polycyclic aromatic hydrocarbons (PAHs). osti.govepa.gov This reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs), which transfer glucuronic acid from the co-substrate UDP-glucuronic acid (UDPGA) to the metabolite. nih.govacs.org For benzo(a)pyrene, hydroxylated metabolites such as 3-hydroxybenzo(a)pyrene are readily conjugated by UGTs in liver microsomes. nih.gov

Several human UGT isoforms, including UGT1A, 2A, and 2B subfamilies, are involved in the glucuronidation of PAH metabolites. nih.gov Specifically, UGT2B7 can glucuronidate a range of benzo(a)pyrene phenols and dihydrodiols, while UGT1A9 is also one of the most active UGTs toward hydroxy metabolites of BaP. nih.govresearchgate.net While these glucuronide conjugates are typically inactive and easily excreted, they can be hydrolyzed by β-glucuronidase enzymes present in the intestinal microflora, releasing the original, potentially toxic metabolite and allowing for its reabsorption in a process known as enterohepatic circulation. inchem.org

| UGT Isoform | Substrate Examples (from BaP) | Reference |

|---|---|---|

| UGT1A9 | Hydroxy metabolites of BaP | researchgate.net |

| UGT2B7 | BaP trans-4,5- and 7,8-dihydrodiols; various monophenols | nih.gov |

| UGT1*6 | Limited range of BaP monophenols (e.g., 4-,5-,8-hydroxyB[a]P) | nih.gov |

| UGT3A2 | Simple PAHs including 1-OH-BaP, 3-OH-BaP, 9-OH-BaP | nih.gov |

Sulfate conjugation, or sulfonation, is another important phase II metabolic pathway for PAH metabolites, catalyzed by sulfotransferase (SULT) enzymes. epa.govnih.gov This process involves the transfer of a sulfonate group to hydroxylated metabolites, which generally increases their water solubility and facilitates excretion. Phenolic and quinone derivatives of benzo(a)pyrene are typically good substrates for sulfate conjugation. nih.gov

In fungi, the metabolism of 6-nitrochrysene (B1204248) and 6-nitrobenzo(a)pyrene can lead to the formation of sulfate conjugates, which are considered detoxification products. asm.orgasm.org However, sulfation does not always lead to detoxification. In some cases, it can result in bioactivation, forming reactive sulfate esters that can bind to DNA. For instance, certain benzo(a)pyrene-sulfate esters are capable of forming DNA adducts. epa.gov The formation of potentially toxic metabolites from PAHs can be catalyzed by SULT enzymes, which may account for up to 15-19% of toxication reactions in some analyses. preprints.orgresearchgate.net

Glutathione S-Transferases (GSTs) are a superfamily of enzymes that play a central role in cellular protection against electrophilic compounds. nih.gov Their primary function in PAH metabolism is the detoxification of reactive electrophilic metabolites, such as epoxides and diol epoxides, by catalyzing their conjugation with the endogenous antioxidant glutathione (GSH). nih.goveuropa.eujst.go.jp

This conjugation reaction effectively neutralizes the reactive electrophiles, preventing them from binding to and damaging critical cellular components like DNA. Several GST families, including GSTM and GSTP, are involved in the detoxification of PAH metabolites. europa.eu The importance of this pathway is highlighted by the fact that GSTs are known to be key in protecting against electrophilic PAH metabolites formed during phase I metabolism. europa.eu

| GST Class | Function in PAH Metabolism | Reference |

|---|---|---|

| Alpha (α) | Catalyzes conjugation of various electrophiles. | nih.gov |

| Mu (μ) | Plays a role in the detoxification of PAH metabolites. | europa.eu |

| Pi (π) | Plays a role in the detoxification of PAH metabolites. | europa.eu |

Comparative Metabolic Studies Across Species and Systems

Studies using liver microsomes from mammals, such as rats and mice, have been instrumental in elucidating the metabolic pathways of 3-nitro-BaP. nih.govnih.gov In vitro experiments with rat liver microsomes under aerobic (oxygen-rich) conditions show that 3-nitro-BaP is metabolized to form ring-oxidized products, including 3-nitro-BaP trans-7,8-dihydrodiol and 3-nitro-BaP trans-9,10-dihydrodiol. nih.gov

Conversely, under anaerobic or hypoxic (oxygen-poor) conditions, the primary metabolic route is nitroreduction, which converts 3-nitro-BaP to 3-aminobenzo[a]pyrene. nih.govinchem.org A key finding from these studies is that all of these initial metabolites—both the dihydrodiols and the amino derivative—were found to be highly mutagenic, suggesting that none of the initial metabolic pathways in rat liver microsomes resulted in detoxification of the parent compound. nih.gov

Comparative studies on different isomers of nitro-BaP reveal distinct metabolic profiles. For example, aerobic metabolism of 2-nitro-BaP in both rat and mouse liver microsomes also yields the trans-9,10- and trans-7,8-dihydrodiols as the main products. tandfonline.com The metabolism of 1-nitro-BaP by rat liver microsomes similarly produces dihydrodiols aerobically and 1-aminobenzo[a]pyrene under hypoxic conditions. oup.comoup.com The rate of nitroreduction can vary significantly between isomers, with studies on intestinal microflora showing the reduction rate to be 3-nitro-BaP > 6-nitro-BaP > 1-nitro-BaP. tandfonline.comnih.govtandfonline.com

| Compound | System | Conditions | Major Metabolites | Reference |

|---|---|---|---|---|

| 3-Nitrobenzo(a)pyrene | Rat Liver Microsomes | Aerobic | 3-nitro-BaP trans-7,8-dihydrodiol, 3-nitro-BaP trans-9,10-dihydrodiol | nih.gov |

| 3-Nitrobenzo(a)pyrene | Rat Liver Microsomes | Anaerobic | 3-Aminobenzo(a)pyrene | nih.gov |

| 2-Nitrobenzo(a)pyrene | Rat & Mouse Liver Microsomes | Aerobic | 2-nitro-BaP trans-7,8-dihydrodiol, 2-nitro-BaP trans-9,10-dihydrodiol | tandfonline.com |

| 1-Nitrobenzo(a)pyrene | Rat Liver Microsomes | Aerobic | 1-nitro-BaP trans-7,8-dihydrodiol, 1-nitro-BaP trans-9,10-dihydrodiol | oup.comoup.com |

| 1-Nitrobenzo(a)pyrene | Rat Liver Microsomes | Hypoxic | 1-Aminobenzo(a)pyrene | oup.comoup.com |

Microorganism-Mediated Transformations

The study of the metabolic fate of 3-Nitrobenzo(e)pyrene in microbial systems is an area with limited specific research. Scientific literature extensively covers the biotransformation of other nitropolycyclic aromatic hydrocarbons (nitro-PAHs), particularly isomers of nitrobenzo[a]pyrene, by various microorganisms. These studies reveal general pathways, such as nitroreduction and ring oxidation, which are likely involved in the metabolism of this compound. However, direct experimental evidence detailing the specific metabolites and enzymatic processes for this compound is not widely available.

Fungal Biotransformation

While direct studies on this compound are scarce, research on related isomers and other nitro-PAHs by fungi, particularly the filamentous fungus Cunninghamella elegans, provides insight into potential metabolic routes. This fungus is known to metabolize a wide range of PAHs and their nitro-derivatives through oxidative pathways. nih.govasm.org

For instance, studies on the closely related isomer, 1-nitrobenzo[e]pyrene, have been conducted with Cunninghamella elegans. jmb.or.kr Similarly, the fungus metabolizes 6-nitrobenzo[a]pyrene primarily through ring oxidation followed by conjugation. tandfonline.comnih.gov The initial oxidation is catalyzed by cytochrome P-450 monooxygenases to form epoxides. These intermediates can then be conjugated to form sulfates or glucosides, which are generally considered detoxification products. nih.govnih.gov

The proposed pathway for a related compound, 6-nitrobenzo[a]pyrene, involves the formation of 1- and 3-hydroxy-6-nitrobenzo[a]pyrene, which are then conjugated. tandfonline.com This indicates that fungal systems can hydroxylate the aromatic ring at positions distant from the nitro group.

Table 1: Fungal Metabolism of Nitro-PAHs by Cunninghamella elegans

| Substrate | Major Metabolites | Metabolic Pathway | Reference |

|---|---|---|---|

| 6-Nitrobenzo[a]pyrene | Glucoside and sulfate conjugates of 1- and 3-hydroxy-6-nitro-BaP | Ring Oxidation, Conjugation (Glycosylation, Sulfation) | tandfonline.comnih.gov |

| 6-Nitrochrysene | 6-Nitrochrysene 1-sulfate, 6-Nitrochrysene 2-sulfate | Ring Oxidation, Conjugation (Sulfation) | nih.gov |

This table presents data for related nitro-PAHs to illustrate common fungal transformation pathways, due to the lack of specific data for this compound.

Bacterial Biotransformation

Bacteria, especially those found in anaerobic environments like the intestinal tract, are proficient at metabolizing nitro-aromatic compounds primarily through nitroreduction. tandfonline.comnih.gov This process involves the reduction of the nitro group (-NO₂) to a nitroso (-NO), hydroxylamino (-NHOH), and finally an amino (-NH₂) group, a reaction catalyzed by nitroreductase enzymes. tandfonline.comnih.govrsc.org

Extensive research on the anaerobic metabolism of nitrobenzo[a]pyrene isomers by rat intestinal microflora demonstrates the significance of this pathway. tandfonline.comnih.govtandfonline.com In these studies, 3-nitrobenzo[a]pyrene was more readily reduced than its 1- and 6-nitro isomers. After a 48-hour incubation, a significant portion of the parent compound was converted to its amino metabolite. tandfonline.comnih.govtandfonline.com This suggests that bacterial nitroreductases can exhibit high substrate specificity. tandfonline.comnih.gov

Table 2: Anaerobic Metabolism of Nitrobenzo[a]pyrene Isomers by Rat Intestinal Microflora (48h Incubation)

| Substrate | Primary Metabolite | % of Initial Compound Metabolized | Reference |

|---|---|---|---|

| 3-Nitrobenzo[a]pyrene | 3-Aminobenzo[a]pyrene | 84% | tandfonline.comnih.govtandfonline.com |

| 6-Nitrobenzo[a]pyrene | 6-Aminobenzo[a]pyrene | 51% | tandfonline.comnih.govtandfonline.com |

This table shows the metabolic fate of the closely related 3-nitrobenzo[a]pyrene isomer, highlighting the potential primary route of bacterial metabolism for this compound.

While these findings for the benzo[a]pyrene (B130552) isomer are significant, the exact rate and extent of metabolism for this compound by microbial communities remain to be elucidated through specific studies. The electronic and steric properties of the benzo[e]pyrene (B47544) ring system may influence its susceptibility to enzymatic transformation differently than the benzo[a]pyrene counterpart.

Molecular Mechanisms of Interaction and Biological Activity of 3 Nitrobenzo E Pyrene

Research on the specific molecular mechanisms of 3-Nitrobenzo(e)pyrene is limited. However, the behavior of nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) is well-documented, with extensive research available for its isomer, 3-nitrobenzo[a]pyrene (3-nitro-B[a]P). The following sections describe the established mechanisms for this class of compounds, with specific examples drawn from 3-nitro-B[a]P to illustrate the biological activities. This compound is classified as a Type II nitro-PAH, where the nitro group is oriented nearly parallel to the plane of the aromatic rings. scielo.br This orientation is an important structural feature influencing its metabolic activation and subsequent interactions. scielo.br

DNA Adduct Formation Mechanisms

The genotoxicity of nitro-PAHs like this compound stems from their ability to form covalent bonds with DNA, creating DNA adducts. This process is not direct; the parent compound must first undergo metabolic activation into reactive electrophilic intermediates. ontosight.ai These reactive metabolites can then attack the nucleophilic sites on DNA bases, leading to the formation of stable covalent adducts. This covalent binding can disrupt the normal structure and function of DNA, potentially leading to mutations if not properly repaired. The planar structure of the benzo[e]pyrene (B47544) backbone is thought to facilitate intercalation into the DNA helix, which may position the reactive nitro group to interact with DNA bases. researchgate.net

Covalent Binding to DNA

The covalent binding of nitro-PAHs to DNA is a critical step in their mechanism of carcinogenesis. This binding is the result of metabolic activation, which can proceed through two major pathways: nitroreduction and ring oxidation.

Nitroreduction Pathway: The nitro group is reduced to a nitroso, N-hydroxylamino, and finally an amino group. The N-hydroxyarylamine intermediate is particularly important as it can be further activated (e.g., through O-acetylation or O-sulfonation) to form a highly reactive nitrenium ion. nih.gov This ion readily attacks nucleophilic centers in DNA. For the related compound 3-nitro-B[a]P, this pathway leads to the formation of adducts such as 6-(deoxyguanosin-N2-yl)-3-aminobenzo[a]pyrene. consensus.appoup.com This adduct is notable because the bond forms at the C6 position of the hydrocarbon, which is distant from the original nitro group at C3. oup.comnih.gov

Ring Oxidation Pathway: Cytochrome P450 enzymes can oxidize the aromatic rings to form dihydrodiols. nih.govoup.com These can be further metabolized to highly reactive dihydrodiol epoxides. For 3-nitro-B[a]P, this pathway generates 3-nitrobenzo[a]pyrene-trans-7,8-diol-anti-9,10-epoxide. consensus.app This bay-region diol-epoxide is a potent mutagen that reacts with DNA to form adducts. consensus.appnih.gov

Formation of N2-Deoxyguanosinyl Adducts

A predominant type of DNA adduct formed by activated nitro-PAHs involves the N2 position of guanine (B1146940). Following the ring oxidation pathway, the metabolite trans-7,8-dihydroxy-anti-9,10-epoxy-7,8,9,10-tetrahydro-3-nitrobenzo[a]pyrene (3-NBaPDE) reacts with DNA to form 10-(deoxyguanosin-N2-yl)-7,8,9-trihydroxy-7,8,9,10-tetrahydro-3-nitrobenzo[a]pyrene . consensus.appnih.gov This specific adduct has been identified in vitro after incubating 3-nitro-B[a]P with rat liver microsomes in the presence of calf thymus DNA. consensus.app

Similarly, the nitroreduction pathway for 3-nitro-B[a]P also results in N2-deoxyguanosinyl adducts. The reaction of its metabolite, N-hydroxy-3-aminobenzo[a]pyrene, with DNA forms 6-(deoxyguanosin-N2-yl)-3-aminobenzo[a]pyrene . oup.comnih.govacs.org The formation of these N2-deoxyguanosinyl adducts is a common feature for many activated nitro-PAHs. nih.gov

Sites of Adduct Formation on DNA Bases

The primary targets for covalent binding by activated nitro-PAHs are the purine (B94841) bases, guanine and adenine, due to their electron-rich nature.

Guanine: Guanine is the most frequent site of adduction. The principal nucleophilic targets on guanine are the N2 and C8 positions. inchem.org As detailed above, N2-substituted deoxyguanosine adducts are major products for 3-nitro-B[a]P. consensus.appoup.comnih.gov C8-substituted deoxyguanosine adducts are also commonly formed by other nitro-PAHs. inchem.org

Adenine: Adducts can also form on adenine, typically at the C8 and N6 positions, although generally less frequently than on guanine. inchem.org

Cytosine: Adduct formation on cytosine is much less common compared to purine bases.

For nitro-PAHs with a more extensive hydrocarbon structure, such as 3-nitro-B[a]P, N2-substituted deoxyguanosine adducts may be more prevalent than C8-substituted ones. inchem.org

Influence of Nitroreduction and Acetylation on Adduct Formation

Nitroreduction is a crucial metabolic activation step for many nitro-PAHs. nih.gov This process is catalyzed by various enzymes, including cytosolic and microsomal nitroreductases like xanthine (B1682287) oxidase. nih.govoup.com The reduction of the nitro group to an N-hydroxyarylamine is a key event. nih.gov

The resulting N-hydroxyarylamine can be further activated by conjugation reactions, particularly O-acetylation catalyzed by N,O-acetyltransferases (NATs). nih.govhealtheffects.org This step creates an N-acetoxyarylamine, which is a more potent electrophile because the acetoxy group is a better leaving group than the hydroxyl group. nih.gov The departure of the acetoxy group generates a highly reactive nitrenium ion that readily forms covalent adducts with DNA. nih.gov The efficiency of these nitroreduction and acetylation pathways can, therefore, significantly influence the level of DNA adduct formation and the ultimate genotoxic potential of the compound. tandfonline.com

Interactions with Other Cellular Macromolecules

Binding to RNA

Data Tables

Table 1: DNA Adducts Identified from the Metabolic Activation of 3-Nitrobenzo[a]pyrene

| Metabolic Pathway | Key Metabolite | Resulting DNA Adduct | Target Site on DNA | References |

| Ring Oxidation | 3-nitrobenzo[a]pyrene trans-7,8-diol-anti-9,10-epoxide | 10-(deoxyguanosin-N2-yl)-7,8,9-trihydroxy-7,8,9,10-tetrahydro-3-nitrobenzo[a]pyrene | Deoxyguanosine (N2 position) | consensus.appnih.gov |

| Nitroreduction | N-hydroxy-3-aminobenzo[a]pyrene | 6-(deoxyguanosin-N2-yl)-3-aminobenzo[a]pyrene | Deoxyguanosine (N2 position) | consensus.appoup.comnih.gov |

Binding to Nuclear Proteins

The interaction of xenobiotics with nuclear proteins is a critical aspect of their mechanism of toxicity, potentially leading to disruptions in chromatin structure, gene regulation, and cellular function. While extensive research has been conducted on the parent polycyclic aromatic hydrocarbon (PAH), benzo[a]pyrene (B130552), and some of its derivatives, specific data on the binding of this compound to nuclear proteins is not extensively documented in publicly available research.

However, studies on closely related compounds provide valuable insights. For instance, research on benzo[a]pyrene has shown that its derivatives can form covalent bonds with nuclear proteins. osti.gov In studies with hamster embryo cells, derivatives of benzo[a]pyrene were found to bind covalently to specific nuclear proteins, with histones H3 and H2A being heavily labeled. osti.gov This binding occurs in situ and is not dependent on ongoing protein synthesis. osti.gov

Furthermore, studies on 6-nitrobenzo[a]pyrene, an isomer of this compound, demonstrated that its metabolism in hamster embryonic fibroblasts was associated with binding to nuclear macromolecules, including nuclear protein. who.int The affinity for protein binding was noted to be slightly higher for 6-nitrobenzo[a]pyrene compared to its parent compound, benzo[a]pyrene. who.int These findings suggest that nitro-PAHs, as a class, have the potential to interact with and bind to nuclear proteins following metabolic activation. This interaction with proteins involved in DNA packaging and regulation represents a potential mechanism of toxicity, separate from direct DNA adduction.

Molecular Pathways of Genotoxicity and Mutagenesis

Direct Mutagenicity in Bacterial Assays

3-Nitrobenzo[a]pyrene, a structural isomer of this compound, has demonstrated significant mutagenic activity in bacterial reverse mutation assays, commonly known as the Ames test. These assays utilize specific strains of Salmonella typhimurium to detect the ability of a chemical to cause mutations in DNA.

Research has shown that 3-nitrobenzo[a]pyrene is a direct-acting mutagen, meaning it can induce mutations without the need for prior metabolic activation by liver enzymes (S9 mix). oup.com This direct mutagenicity is observed in Salmonella typhimurium strains TA98 and TA100. nih.gov The mutagenicity of 3-nitrobenzo[a]pyrene is notably stronger than that of its isomer, 1-nitrobenzo[a]pyrene, despite having similar reduction properties. nih.gov

The activation of many nitroarenes to their mutagenic form involves the reduction of the nitro group to a reactive hydroxylamine, which can then be further activated by O-acetylation. The mutagenic activity of 3-nitrobenzo[a]pyrene is significantly diminished in bacterial strains that lack the necessary acetyltransferase enzyme, highlighting the importance of this pathway in its genotoxicity. tandfonline.com

While 3-nitrobenzo[a]pyrene is a direct-acting mutagen, its mutagenic potential can be further enhanced in the presence of an S9 mix, indicating that it can also be activated through oxidative metabolic pathways. oup.com The order of the extent of nitroreduction by intestinal microflora for nitrobenzo[a]pyrene isomers was found to be 3-nitro-BaP > 6-nitro-BaP > 1-nitro-BaP, suggesting that bacterial enzymes show significant substrate specificity. tandfonline.com

**Table 1: Mutagenicity of 3-Nitrobenzo[a]pyrene in *Salmonella typhimurium***

| Strain | Metabolic Activation | Mutagenic Activity | Reference |

|---|---|---|---|

| TA98 | Without S9 | Direct-acting mutagen | oup.comnih.gov |

| TA100 | Without S9 | Direct-acting mutagen | nih.gov |

| TA98 | With S9 | Activity is regained/enhanced | oup.com |

| TA98/1,8-DNP6 (acetyltransferase deficient) | - | Greatly decreased activity | tandfonline.com |

Photo-induced Activation and Reactive Oxygen Species (ROS) Generation

In addition to metabolic activation, nitro-PAHs like this compound can be activated by light, particularly ultraviolet A (UVA) radiation. This photo-induced activation represents an alternative pathway to toxicity that is highly relevant in environmental contexts. The process begins when the PAH molecule absorbs light energy, promoting it to an excited state. nih.govacs.org

Modulation of Intracellular Signaling Pathways (e.g., AhR pathway)

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a central role in mediating the toxicity of many PAHs. nih.gov In its inactive state, the AhR resides in the cytoplasm. Upon binding with a ligand, such as a PAH, the receptor-ligand complex translocates to the nucleus, dimerizes with the AhR Nuclear Translocator (ARNT), and binds to specific DNA sequences known as Xenobiotic Response Elements (XREs). This binding initiates the transcription of a battery of genes, most notably cytochrome P450 enzymes like CYP1A1 and CYP1A2, which are involved in the metabolism of these xenobiotics.

Studies have demonstrated that 3-nitrobenzo[a]pyrene, an isomer of this compound, has a high affinity for the AhR (also referred to as the TCDD-receptor protein). oup.com This binding affinity is comparable to that of the parent compound, benzo[a]pyrene. oup.com The activation of the AhR pathway is a critical initial step, as the induced CYP enzymes can metabolize the nitro-PAH into more reactive intermediates that can form DNA adducts, leading to mutations. While this pathway is often associated with detoxification, the metabolic activation of certain PAHs and nitro-PAHs can result in the formation of carcinogenic metabolites. The interaction of 3-nitrobenzo[a]pyrene with the AhR indicates that this pathway is a key modulator of its biological and toxicological effects.

Cellular Responses to DNA Damage

The genotoxicity of this compound and its isomers is primarily driven by the formation of covalent adducts with DNA. Following metabolic activation, either through nitroreduction or ring oxidation, reactive metabolites of compounds like 3-nitrobenzo[a]pyrene are formed. nih.gov These electrophilic metabolites can then attack nucleophilic sites on DNA bases.

Specifically, metabolites of 3-nitrobenzo[a]pyrene have been shown to form DNA adducts. For example, the partially nitroreduced metabolite, 3-nitrosobenzo[a]pyrene, forms 6-(deoxyguanosin-N2-yl)-3-aminobenzo[a]pyrene. nih.gov The ring-oxidized metabolite, trans-7,8-dihydroxy-anti-9,10-epoxy-7,8,9,10-tetrahydro-3-nitrobenzo[a]pyrene (3-NBaPDE), forms 10-(deoxyguanosin-N2-yl)-7,8,9-trihydroxy-7,8,9,10-tetrahydro-3-nitrobenzo[a]pyrene. nih.gov

The formation of these bulky DNA adducts constitutes significant DNA damage, which triggers a cellular DNA damage response (DDR). tera.orgd-nb.info The cell activates complex signaling pathways to arrest the cell cycle, providing time for DNA repair. The primary mechanism for removing bulky adducts caused by PAHs is the Nucleotide Excision Repair (NER) pathway. d-nb.info If the DNA damage is too extensive to be repaired, the cell may initiate apoptosis, or programmed cell death, to eliminate the damaged cell and prevent the propagation of mutations. d-nb.info However, if these repair mechanisms are overwhelmed or fail, the persistent DNA adducts can lead to misreplication of DNA, resulting in permanent mutations and potentially initiating carcinogenesis. d-nb.info

Bioremediation and Environmental Degradation of 3 Nitrobenzo E Pyrene

Microbial Degradation Processes

Microorganisms have evolved diverse metabolic strategies to utilize complex organic molecules as sources of carbon and energy. While research specifically targeting 3-Nitrobenzo(e)pyrene is limited, studies on analogous nitro-PAHs and their parent compounds provide significant insights into the potential for microbial degradation.

Bacterial degradation is a cornerstone of bioremediation for aromatic hydrocarbon-contaminated sites. The process typically involves initial enzymatic attacks that increase the polarity of the molecule, followed by ring cleavage and entry into central metabolic pathways. For nitro-PAHs, a common initial step can be the reduction of the nitro group.

Bacterial Biodegradation Mechanisms

Role of Specific Bacterial Genera (e.g., Pseudomonas, Sphingomonas)

Members of the genera Pseudomonas and Sphingomonas are well-documented for their proficiency in degrading a wide range of PAHs. jmb.or.krgavinpublishers.com Strains of Pseudomonas have been shown to utilize pyrene (B120774) as a sole carbon source, degrading it through the o-phthalate pathway. openbiotechnologyjournal.com Similarly, Sphingomonas species are known for their ability to metabolize high-molecular-weight PAHs. jmb.or.kr For instance, Sphingomonas paucimobilis strain EPA 505 has been noted for its capability to degrade a mixture of high-molecular-weight PAHs, including benzo(a)pyrene, in the presence of fluoranthene. nih.gov

While direct evidence for the complete degradation of this compound by these genera is scarce, their known metabolic versatility with PAHs makes them prime candidates for such processes. Research on the anaerobic metabolism of isomeric nitrobenzo[a]pyrenes (nitro-BaPs) by intestinal microflora has shown that these bacteria can reduce the nitro group, a critical first step. In these studies, 3-nitro-BaP was reduced to 3-amino-BaP. nih.gov This nitroreduction is a crucial transformation, as it can alter the toxicity and subsequent degradability of the compound. For example, after a 48-hour exposure to rat intestinal microflora, 84% of the added 3-nitro-BaP was converted to 3-amino-BaP. nih.gov

Below is a table summarizing the degradation capabilities of relevant bacterial genera for PAHs and nitro-PAHs.

| Bacterial Genus | Compound(s) Degraded | Key Findings | Reference(s) |

| Pseudomonas | Pyrene, Phenanthrene, Benzo[a]pyrene (B130552) | Degrades pyrene via the o-phthalate pathway. openbiotechnologyjournal.com Participates in the synergistic degradation of pyrene. gavinpublishers.com Degrades benzo[a]pyrene in the presence of other growth substrates. nih.gov | gavinpublishers.comopenbiotechnologyjournal.comnih.gov |

| Sphingomonas | Pyrene, Benzo[a]pyrene, Fluoranthene, Nitro-PAHs | Degrades high-molecular-weight PAHs. jmb.or.krnih.gov Strain EPA 505 metabolizes a range of nitro-PAHs. | jmb.or.krnih.gov |

| Intestinal Microflora | 1-, 3-, and 6-Nitrobenzo[a]pyrene | Reduces nitro-BaP isomers to their corresponding amino-BaPs. nih.gov Demonstrates high substrate specificity in nitroreductase activity. nih.gov | nih.gov |

Enzymatic Degradation Pathways (e.g., Catechol 2,3-dioxygenase)

The aerobic bacterial degradation of PAHs typically proceeds via the action of dioxygenase enzymes, which incorporate both atoms of molecular oxygen into the aromatic ring, forming cis-dihydrodiols. gavinpublishers.com These are then dehydrogenated to form catechols. The aromatic ring of catechol is subsequently cleaved by either catechol 1,2-dioxygenase (ortho-cleavage) or catechol 2,3-dioxygenase (meta-cleavage), leading to intermediates that can enter the Krebs cycle. nih.govnjpas.com.ng

The activity of catechol 2,3-dioxygenase (C23O), encoded by genes such as xylE, is a hallmark of the meta-cleavage pathway for aromatic compounds. nih.govnih.gov In Pseudomonas fluorescens, the copy numbers of the genes for naphthalene (B1677914) dioxygenase (nahAc) and catechol 2,3-dioxygenase (C23O) were found to increase during the degradation of phenanthrene, indicating their critical role. nih.gov A consortium of Pseudomonas aeruginosa and Achromobacter sp. demonstrated complementary expression of catechol 1,2-dioxygenase and catechol 2,3-dioxygenase, enhancing pyrene degradation. gavinpublishers.com

For nitroaromatic compounds, the degradation can proceed through two main routes: an oxidative pathway where the nitro group is removed early, or a reductive pathway where the nitro group is reduced to a hydroxylamino or amino group before ring cleavage. The presence of a nitro group can influence the pathway, but the fundamental ring-cleavage enzymes like catechol dioxygenases are expected to play a role if the nitro-substituent is removed or if the nitrated catechol intermediate can be processed by these enzymes.

| Enzyme | Gene (example) | Function in PAH Degradation | Relevance to Nitro-PAHs | Reference(s) |

| Aromatic Ring-Hydroxylating Dioxygenase | nahAc | Initial oxidation of the aromatic ring to form a cis-dihydrodiol. | A critical first step for aerobic degradation before ring cleavage. | nih.gov |

| Catechol 2,3-dioxygenase (C23O) | xylE | Catalyzes the meta-cleavage of the catechol ring. | A key enzyme in the downstream degradation pathway of many aromatic compounds. Its role in degrading nitrated catechols is an area of ongoing research. | gavinpublishers.comnih.govnih.gov |

| Catechol 1,2-dioxygenase (C12O) | C12O | Catalyzes the ortho-cleavage of the catechol ring. | An alternative ring-cleavage pathway for aromatic compounds. | gavinpublishers.comnih.govnjpas.com.ng |

| Nitroreductase | - | Reduction of the nitro group to an amino group. | A primary transformation observed for nitro-PAHs in anaerobic bacterial metabolism. nih.gov | nih.gov |

Fungi, including both lignin-degrading (ligninolytic) and non-ligninolytic species, are highly effective in transforming PAHs. They often employ powerful, non-specific oxidative enzymes that can attack a broad range of recalcitrant compounds.

Fungal Biotransformation Capabilities

Metabolism by Ligninolytic and Non-Ligninolytic Fungi

Non-ligninolytic fungi, such as those from the phylum Zygomycota, utilize intracellular cytochrome P450 monooxygenases for the initial oxidation of PAHs. openbiotechnologyjournal.com A key example is Cunninghamella elegans, a non-ligninolytic fungus extensively studied for its ability to metabolize PAHs and their derivatives. nih.gov Research on the biotransformation of 1-nitrobenzo[e]pyrene by Cunninghamella elegans ATCC 36112 revealed that after 72 hours of incubation, 89% of the compound was metabolized. researchgate.net This indicates that the nitro group at the C-1 position alters the regioselectivity of metabolism compared to the parent compound, benzo[e]pyrene (B47544). researchgate.net This fungus has also been shown to metabolize other nitro-PAHs, including 6-nitrobenzo[a]pyrene and 6-nitrochrysene (B1204248). nih.govtandfonline.com

Ligninolytic fungi, or white-rot fungi, secrete powerful extracellular enzymes like lignin (B12514952) peroxidase (LiP), manganese peroxidase (MnP), and laccase. openbiotechnologyjournal.commdpi.com These enzymes generate highly reactive free radicals that can non-specifically oxidize a wide array of pollutants, including high-molecular-weight PAHs. openbiotechnologyjournal.com For example, the white-rot fungus Polyporus sp. S133 degraded approximately 73% of an initial concentration of benzo[a]pyrene within 30 days, with laccase and 1,2-dioxygenase implicated in the transformation. nih.gov While specific studies on the degradation of this compound by ligninolytic fungi are not prominent, their proven efficacy against the parent PAH structures suggests a strong potential for transformation.

Formation of Less Toxic Metabolites

A significant advantage of fungal metabolism of pollutants is often the production of less toxic and more water-soluble metabolites. Fungal transformation of nitro-PAHs typically involves oxidation followed by conjugation.